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An objective guide for researchers and scientists on the performance, mechanism of action,

and experimental data of two prominent SGLT2 inhibitors.

In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, Sodium-Glucose

Cotransporter 2 (SGLT2) inhibitors have emerged as a pivotal class of oral antihyperglycemic

agents. This guide provides a detailed comparative analysis of two key molecules in this class:

Janagliflozin, a newer entrant developed by Sihuan Pharmaceutical and approved in China,

and Empagliflozin, a widely studied and globally approved SGLT2 inhibitor.[1] This document is

intended for researchers, scientists, and drug development professionals, offering a

comprehensive overview of their chemical properties, mechanism of action, pharmacokinetics,

efficacy, and safety, supported by experimental data and detailed protocols.

Chemical and Physical Properties
Janagliflozin and Empagliflozin, like other members of the "gliflozin" class, are C-glycosyl

compounds. This structural feature, characterized by a carbon-carbon bond between the

glucose moiety and the aglycone, confers resistance to intestinal degradation, making them

suitable for oral administration.[2]
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Property Janagliflozin Empagliflozin

Chemical Name

(2S,3R,4R,5S,6R)-2-[3-[[4-

[[(1R,5S)-3-

bicyclo[3.1.0]hexanyl]oxy]phen

yl]methyl]-4-chlorophenyl]-6-

(hydroxymethyl)oxane-3,4,5-

triol

(2S,3R,4R,5S,6R)-2-[4-chloro-

3-[[4-[(3S)-oxolan-3-

yl]oxyphenyl]methyl]phenyl]-6-

(hydroxymethyl)oxane-3,4,5-

triol[3]

Molecular Formula C25H29ClO6[4] C23H27ClO7[3]

Molar Mass 460.95 g·mol−1[5] 450.91 g·mol−1[6]

CAS Number 1800115-22-3[4] 864070-44-0[3]

Mechanism of Action: SGLT2 Inhibition
Both Janagliflozin and Empagliflozin exert their glucose-lowering effects by selectively

inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for

the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this

transporter, these drugs reduce renal glucose reabsorption, leading to increased urinary

glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels. This insulin-

independent mechanism of action makes them effective at all stages of type 2 diabetes.

Kidney Proximal Tubule

Drug Action

Glomerular Filtration Filtered Glucose SGLT2 Transporter Glucose Reabsorption Bloodstream Urine Janagliflozin Empagliflozin SGLT2 Inhibition Reduced Glucose Reabsorption Increased Urinary Glucose Excretion
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Selectivity Profile
The selectivity of SGLT2 inhibitors for SGLT2 over SGLT1 is a key pharmacological parameter.

SGLT1 is primarily found in the small intestine and is responsible for glucose and galactose

absorption. Inhibition of SGLT1 can lead to gastrointestinal side effects. Empagliflozin is

reported to have a high selectivity for SGLT2 over SGLT1.[2][7] While specific comparative data

for Janagliflozin is not as widely published, it is also characterized as a selective SGLT2

inhibitor.

Drug SGLT2 IC50 (nM) SGLT1 IC50 (nM)
Selectivity
(SGLT1/SGLT2)

Empagliflozin 3.1 8300 >2500-fold[3]

Janagliflozin

Data not available in

direct comparative

studies

Data not available in

direct comparative

studies

Characterized as a

selective SGLT2

inhibitor

Pharmacokinetics
The pharmacokinetic profiles of Janagliflozin and Empagliflozin determine their dosing

regimens and clinical application. Both drugs are orally administered and exhibit properties

suitable for once-daily dosing.
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Parameter Janagliflozin Empagliflozin

Absorption (Tmax) ~2 hours[8] ~1.33–3.0 hours[9]

Terminal Half-life (t½)
~21 to 23 hours (at steady

state)[8]

~10.3 to 18.8 hours (multiple-

dose)[9]

Metabolism

Information on specific

metabolites is available, such

as XZP-5185.[8]

Primarily via glucuronidation by

UGT1A3, UGT1A8, UGT1A9,

and UGT2B7.[10]

Excretion

Details on excretion pathways

are still emerging from clinical

trials.

Approximately 11-19% of the

dose is eliminated unchanged

in urine.[10]

Dose Proportionality
Increases in exposure are

dose-proportional.[11]

Increases in exposure are

dose-proportional.[9]

Clinical Efficacy
Clinical trials have demonstrated the efficacy of both Janagliflozin and Empagliflozin in

improving glycemic control in patients with T2DM. The following tables summarize key findings

from their respective Phase 3 clinical trials.

Janagliflozin Phase 3 Trial Data (Monotherapy)[5]
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Parameter Placebo Janagliflozin 25 mg Janagliflozin 50 mg

Change in HbA1c

from Baseline at

Week 24

- -0.80% -0.88%

Patients Achieving

HbA1c <7.0% at

Week 24

23.5% 47.2% 49.3%

Change in Fasting

Plasma Glucose from

Baseline

Significant reduction

compared to placebo

(P < 0.05)

Significant reduction

compared to placebo

(P < 0.05)

Significant reduction

compared to placebo

(P < 0.05)

Change in Body

Weight from Baseline

Significant reduction

compared to placebo

(P < 0.05)

Significant reduction

compared to placebo

(P < 0.05)

Significant reduction

compared to placebo

(P < 0.05)

Change in Systolic

Blood Pressure from

Baseline

Significant reduction

compared to placebo

(P < 0.05)

Significant reduction

compared to placebo

(P < 0.05)

Significant reduction

compared to placebo

(P < 0.05)

Empagliflozin EMPA-REG OUTCOME® Trial Data[6][12]
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Outcome Placebo
Empagliflozin
(Pooled 10 mg
& 25 mg)

Hazard Ratio
(95% CI)

P-value

Primary

Composite

Outcome (CV

death, nonfatal

MI, or nonfatal

stroke)

12.1% 10.5% 0.86 (0.74-0.99)
0.04 (for

superiority)

Cardiovascular

Death
5.9% 3.7% 0.62 (0.49-0.77) <0.001

Hospitalization

for Heart Failure
4.1% 2.7% 0.65 (0.50-0.85) 0.002

All-Cause

Mortality
8.3% 5.7% 0.68 (0.57-0.82) <0.001

Safety and Tolerability
The safety profiles of Janagliflozin and Empagliflozin are consistent with the SGLT2 inhibitor

class. The most common adverse events are related to the mechanism of action, namely

increased glucosuria.
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Adverse Event Janagliflozin Empagliflozin

Overall Incidence of Adverse

Events (Monotherapy)

67.8% (25 mg), 71.5% (50 mg)

vs 60.7% (placebo)[5]

Similar to placebo in the

EMPA-REG OUTCOME® trial.

[6]

Genital Mycotic Infections
Low incidence reported in

Phase 3 trials.[5]

Increased rate compared to

placebo.[6]

Urinary Tract Infections
Low incidence reported in

Phase 3 trials.[5]
Similar rate to placebo.[6]

Hypoglycemia

No severe hypoglycemia

reported in monotherapy trials.

[5]

Similar rate of confirmed

hypoglycemic events to

placebo.[6]

Diabetic Ketoacidosis
No ketoacidosis occurred in

monotherapy trials.[5]

Rare, but a known risk for the

SGLT2 inhibitor class.

Experimental Protocols
In Vitro SGLT2 Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds on

SGLT2 using a cell-based assay.

Experimental Workflow

Start 1. Cell Culture
(e.g., HK-2 or hSGLT2-expressing cells)

2. Cell Seeding
(96-well plates)

3. Compound Incubation
(Varying concentrations of test inhibitor)

4. Glucose Uptake
(Addition of fluorescent glucose analog, e.g., 2-NBDG)

5. Fluorescence Measurement
(Plate reader)

6. Data Analysis
(IC50 determination) End

Click to download full resolution via product page

Protocol:

Cell Culture: Culture a suitable cell line, such as human kidney 2 (HK-2) cells which

endogenously express SGLT2, or a cell line engineered to overexpress human SGLT2
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(hSGLT2).[3]

Cell Seeding: Seed the cells into 96-well plates and allow them to reach confluence.

Compound Incubation: Wash the cells and pre-incubate with varying concentrations of the

test inhibitor (e.g., Janagliflozin or Empagliflozin) in a sodium-containing buffer for a defined

period (e.g., 15-30 minutes) at 37°C.[3]

Glucose Uptake: Initiate glucose uptake by adding a fluorescent glucose analog, such as 2-

[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to each well and

incubate for 30-60 minutes at 37°C.

Fluorescence Measurement: Terminate the uptake by washing the cells with an ice-cold,

sodium-free buffer. Lyse the cells and measure the fluorescence intensity using a microplate

reader.

Data Analysis: Calculate the percent inhibition of glucose uptake for each inhibitor

concentration and determine the half-maximal inhibitory concentration (IC50) value by fitting

the data to a dose-response curve.[3]

Measurement of 24-Hour Urinary Glucose Excretion
(UGE) in Clinical Trials
This protocol outlines the procedure for collecting and analyzing 24-hour urine samples to

assess the pharmacodynamic effect of SGLT2 inhibitors.

Experimental Workflow

Start 1. Patient Instruction
(Discard first morning void, start 24h collection)

2. Urine Collection
(Collect all urine for 24 hours in a provided container)

3. Sample Handling
(Keep urine refrigerated during collection)

4. Final Collection
(Void and add final sample at the 24h mark)

5. Sample Processing
(Measure total volume, take aliquot)

6. Glucose Analysis
(Spectrophotometric or enzymatic assay)

7. Data Calculation
(Total glucose excreted in 24h) End
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Protocol:
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Patient Instruction: Instruct the patient to begin the 24-hour collection at a specific time. The

first-morning urine void is discarded, and the time is recorded as the start time.

Urine Collection: All subsequent urine passed during the next 24 hours is collected in a

container provided by the laboratory.

Sample Handling: The collection container should be kept refrigerated throughout the 24-

hour period to ensure sample stability.

Final Collection: Exactly 24 hours after the start time, the patient should empty their bladder

one last time and add this final sample to the collection container.

Sample Processing: The total volume of the 24-hour urine collection is measured and

recorded. A well-mixed aliquot is taken for analysis.

Glucose Analysis: The glucose concentration in the urine aliquot is determined using a

validated analytical method, such as a glucose oxidase-based assay or spectrophotometry.

Data Calculation: The total 24-hour urinary glucose excretion (in grams) is calculated by

multiplying the urine glucose concentration by the total urine volume.

Conclusion
Both Janagliflozin and Empagliflozin are effective SGLT2 inhibitors that improve glycemic

control in patients with type 2 diabetes. Empagliflozin has a well-established clinical profile,

including demonstrated cardiovascular and renal benefits in the landmark EMPA-REG

OUTCOME® trial. Janagliflozin has shown promising efficacy and safety in Phase 3 trials

conducted in a Chinese population.

For drug development professionals, the choice between these or other SGLT2 inhibitors will

depend on various factors, including the specific patient population, desired clinical outcomes,

and the evolving landscape of clinical data. The high selectivity of Empagliflozin for SGLT2 over

SGLT1 is a notable feature. Further head-to-head comparative studies will be valuable in

delineating the nuanced differences between these two agents. The provided experimental

protocols offer a foundation for researchers to conduct their own comparative evaluations and

further elucidate the pharmacological properties of these and other novel SGLT2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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